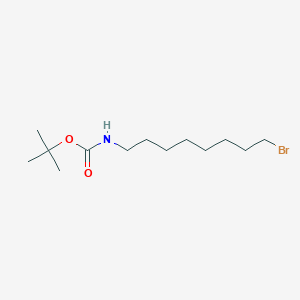
2,3,4-Trifluoro-L-Phenylalanine
Übersicht
Beschreibung
2,3,4-Trifluoro-L-Phenylalanine is a chemical compound . It is a fluorinated amino acid that has gained significant attention in the scientific community due to its unique chemical and biological properties.
Synthesis Analysis
The synthesis of 2,3,4-Trifluoro-L-Phenylalanine involves various enzymatic pathways . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method . The loop structure of fluorinase is key to forming the C-F bond .Molecular Structure Analysis
The molecular formula of 2,3,4-Trifluoro-L-Phenylalanine is C9H8F3NO2 . The InChI code is 1S/C9H8F3NO2/c10-5-2-1-4 (7 (11)8 (5)12)3-6 (13)9 (14)15/h1-2,6H,3,13H2, (H,14,15) .Wissenschaftliche Forschungsanwendungen
Protein Synthesis and Engineering
One area of research focuses on the mischarging of Escherichia coli tRNA^Phe with photoactivatable analogues of phenylalanine, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine. This work has implications for studying protein synthesis and the role of tRNA in genetic coding and expression (Baldini et al., 1988).
Metabolic Engineering for Phenylalanine Production
Research in metabolic engineering has led to the development of in vitro systems to investigate phenylalanine biosynthesis in E. coli, identifying key enzymes that can increase phenylalanine yield. This approach provides a method to improve the production of phenylalanine for various applications (Ding et al., 2016).
Phenylalanine Ammonia-Lyase (PAL) Studies
Phenylalanine ammonia-lyase (PAL) plays a crucial role in the conversion of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway. This enzyme has been studied for its potential in biotechnological applications, including the production of phenylpropanoids and treatment for phenylketonuria (MacDonald & D'Cunha, 2007).
Sensing and Detection Technologies
The development of chiral fluorescent sensors based on H8-BINOL for the enantioselective recognition of D- and L-phenylalanine showcases an application in sensing technologies. Such sensors can differentiate between the biologically active L-phenylalanine and its D-form, illustrating the potential for applications in diagnostics and research (Zhang et al., 2022).
Electrochemical Sensors for Phenylalanine
The development and performance of electrochemical sensors and biosensors for phenylalanine detection highlight the importance of this amino acid in monitoring health conditions, such as phenylketonuria. These sensors aim to improve selectivity, sensitivity, and detection limits for phenylalanine in biological fluids (Dinu & Apetrei, 2020).
Zukünftige Richtungen
Fluorinated compounds like 2,3,4-Trifluoro-L-Phenylalanine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists . Hopefully, this will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2,3,4-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZSVVTLDUTMM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441076 | |
| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-L-Phenylalanine | |
CAS RN |
873429-58-4 | |
| Record name | 2,3,4-Trifluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trifluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)




